molecular formula C6F6O B14277790 Hexafluorooxepine CAS No. 129193-79-9

Hexafluorooxepine

Cat. No.: B14277790
CAS No.: 129193-79-9
M. Wt: 202.05 g/mol
InChI Key: JFRRJCRDDYUGMX-UHFFFAOYSA-N
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Description

Hexafluorooxepin is a fluorinated heterocyclic compound characterized by a seven-membered ring containing one oxygen atom and six carbon atoms, with six fluorine atoms attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexafluorooxepin can be synthesized through several methods, including:

    Fluorination of Oxepin Precursors: One common method involves the fluorination of oxepin precursors using fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions.

    Cyclization Reactions: Another approach involves the cyclization of suitable fluorinated precursors under acidic or basic conditions to form the hexafluorooxepin ring.

Industrial Production Methods: Industrial production of hexafluorooxepin typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: Hexafluorooxepin undergoes various chemical reactions, including:

    Oxidation: Hexafluorooxepin can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxepin oxides.

    Reduction: Reduction of hexafluorooxepin can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced derivatives.

    Substitution: Hexafluorooxepin can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, and controlled temperatures.

Major Products Formed:

    Oxidation Products: Oxepin oxides.

    Reduction Products: Reduced hexafluorooxepin derivatives.

    Substitution Products: Substituted hexafluorooxepin derivatives.

Scientific Research Applications

Hexafluorooxepin has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and materials with unique properties.

    Biology: Investigated for its potential as a fluorinated probe in biological studies due to its stability and reactivity.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

    Industry: Utilized in the production of advanced materials, coatings, and polymers with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of hexafluorooxepin involves its interaction with various molecular targets and pathways. The fluorine atoms in hexafluorooxepin contribute to its high electronegativity and reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which hexafluorooxepin is used.

Comparison with Similar Compounds

Hexafluorooxepin can be compared with other fluorinated heterocyclic compounds, such as:

    Hexafluorobenzene: A six-membered aromatic ring with six fluorine atoms, known for its stability and use in various chemical applications.

    Hexafluorocyclohexane: A six-membered aliphatic ring with six fluorine atoms, used in the synthesis of fluorinated materials and intermediates.

    Hexafluoropyridine: A six-membered aromatic ring with five carbon atoms and one nitrogen atom, widely used in organic synthesis and as a reagent in chemical reactions.

Uniqueness of Hexafluorooxepin: Hexafluorooxepin stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. The presence of an oxygen atom in the ring enhances its reactivity and potential for diverse applications compared to other fluorinated compounds.

Properties

CAS No.

129193-79-9

Molecular Formula

C6F6O

Molecular Weight

202.05 g/mol

IUPAC Name

2,3,4,5,6,7-hexafluorooxepine

InChI

InChI=1S/C6F6O/c7-1-2(8)4(10)6(12)13-5(11)3(1)9

InChI Key

JFRRJCRDDYUGMX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(OC(=C1F)F)F)F)F)F

Origin of Product

United States

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